N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(3-chlorophenyl)methanesulfonamide
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Overview
Description
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(3-chlorophenyl)methanesulfonamide is a complex organic compound that features a diverse array of functional groups, including an azepane ring, a pyrrole ring, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(3-chlorophenyl)methanesulfonamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Azepane Ring: Starting from a suitable precursor, such as 1,6-diaminohexane, the azepane ring can be formed through cyclization reactions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction involving a suitable aldehyde and an amine.
Attachment of the Methanesulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.
Final Coupling: The final step would involve coupling the azepane-pyrrole intermediate with the 3-chlorophenyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, which is susceptible to electrophilic attack.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as a drug candidate.
Medicine
In medicinal chemistry, N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(3-chlorophenyl)methanesulfonamide might be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, modulating their activity. The azepane and pyrrole rings could facilitate binding to biological macromolecules, while the sulfonamide group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-(azepan-1-yl)ethyl)-1-(3-chlorophenyl)methanesulfonamide: Lacks the pyrrole ring, potentially altering its biological activity.
N-(2-(piperidin-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(3-chlorophenyl)methanesulfonamide: Contains a piperidine ring instead of an azepane ring, which might affect its pharmacokinetic properties.
Uniqueness
The presence of both the azepane and pyrrole rings in N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(3-chlorophenyl)methanesulfonamide makes it unique compared to similar compounds. This dual ring system could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-(3-chlorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O2S/c1-23-11-7-10-19(23)20(24-12-4-2-3-5-13-24)15-22-27(25,26)16-17-8-6-9-18(21)14-17/h6-11,14,20,22H,2-5,12-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRUBOQLYAJEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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